Magnesium, iodo-2-propenyl-
Description
Structure
2D Structure
Properties
CAS No. |
18854-63-2 |
|---|---|
Molecular Formula |
C3H5IMg |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
magnesium;prop-1-ene;iodide |
InChI |
InChI=1S/C3H5.HI.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
GRFZLHMBAJDCQF-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C=C.[Mg+2].[I-] |
Origin of Product |
United States |
Methodologies for the Preparation of Iodo 2 Propenylmagnesium Halide
Direct Oxidative Insertion of Magnesium Metal into 3-Iodo-1-propene (Allyl Iodide)
The classical and most direct route to forming allylmagnesium halides, including iodo-2-propenylmagnesium, is through the oxidative insertion of magnesium metal into the carbon-halogen bond of an allyl halide. thieme-connect.deadichemistry.com This reaction, an oxidative addition, involves the magnesium metal changing its oxidation state from Mg(0) to Mg(II). adichemistry.comyoutube.com The process is typically conducted by reacting 3-iodo-1-propene (allyl iodide) with magnesium turnings in an anhydrous ethereal solvent. thieme-connect.demnstate.edu
A significant challenge in this synthesis is the competing Wurtz-type homocoupling reaction, which leads to the formation of 1,5-hexadiene (B165246). thieme-connect.deorgsyn.org This side reaction can become predominant, especially in solvents like tetrahydrofuran (B95107) (THF), if the reaction conditions are not carefully controlled. orgsyn.org
Optimization of Reaction Conditions and Solvent Systems (e.g., Ethereal Solvents: Diethyl Ether, Tetrahydrofuran)
The choice of solvent and the control of reaction parameters are critical for maximizing the yield of the Grignard reagent and minimizing dimerization.
Solvent Systems : Anhydrous ethereal solvents are essential for the preparation of Grignard reagents. adichemistry.com Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most commonly used solvents for the synthesis of allylmagnesium halides. thieme-connect.deadichemistry.com These solvents are crucial as they solvate the magnesium species, contributing to its stability. Allylmagnesium bromides and chlorides are noted to be soluble in both diethyl ether and THF. thieme-connect.de
Reaction Conditions : To suppress the formation of the 1,5-hexadiene byproduct, several strategies are employed. A large excess of magnesium turnings is often necessary. orgsyn.org Slow, dropwise addition of the allyl halide to the magnesium suspension is critical to maintain a low concentration of the halide in the reaction mixture and to control the exothermic nature of the reaction. thieme-connect.deorgsyn.org Maintaining a low reaction temperature, for instance by using an ice bath, is also a key factor. thieme-connect.de For the preparation of allylmagnesium bromide in diethyl ether, a typical procedure involves the slow addition of allyl bromide over several hours. thieme-connect.de In some cases, a mixed solvent system, such as toluene-tetrahydrofuran, has been utilized. google.com
Table 1: Optimization of Reaction Conditions for Direct Synthesis
| Parameter | Condition | Purpose | Source |
|---|---|---|---|
| Solvent | Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Stabilizes the Grignard reagent | thieme-connect.deadichemistry.com |
| Temperature | Low temperature (e.g., 0-5°C) | Minimize Wurtz coupling | thieme-connect.degoogle.com |
| Addition Rate | Slow, dropwise addition of allyl halide | Control exothermicity and minimize side reactions | thieme-connect.deorgsyn.org |
| Reagent Ratio | Excess magnesium turnings | Prevent formation of 1,5-hexadiene | orgsyn.org |
Role of Magnesium Activation Methods (e.g., Rieke Magnesium)
Magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the Grignard reaction. adichemistry.commnstate.edu To initiate the reaction, this oxide layer must be removed or bypassed.
Chemical Activation : A common and simple method is to add a small crystal of iodine (I₂) or a small amount of 1,2-dibromoethane. thieme-connect.demnstate.edujove.com The iodine acts both as an indicator (its color disappears upon reaction) and an activator, cleaning the magnesium surface. mnstate.edujove.com
Mechanical Activation : Vigorous mechanical stirring of magnesium turnings in the absence of a solvent under an inert atmosphere has been shown to be a practical activation method. thieme-connect.de Sonication can also be employed to help initiate the reaction. adichemistry.comjove.com
Rieke Magnesium : A significant advancement in this area is the use of highly reactive "Rieke magnesium." adichemistry.comriekemetals.com This activated form of magnesium is prepared by the reduction of a magnesium salt, such as magnesium chloride (MgCl₂), with an alkali metal like lithium or potassium, often in the presence of an electron carrier like naphthalene (B1677914) or biphenyl. thieme-connect.dethieme-connect.deacs.org Rieke magnesium is a fine, dark gray-black powder with a large surface area, making it far more reactive than standard magnesium turnings. thieme-connect.deadichemistry.com Its high reactivity allows for the formation of Grignard reagents at much lower temperatures (e.g., -78°C or -95°C), which is particularly advantageous for preparing thermally sensitive reagents or for achieving high stereoselectivity. thieme-connect.deriekemetals.comthieme-connect.decmu.edu The use of Rieke magnesium can dramatically expand the range of possible Grignard reagents and can help avoid decomposition and unwanted side reactions. riekemetals.com
Halogen-Magnesium Exchange Reactions (I/Mg-Exchange)
An alternative to the direct oxidative insertion is the halogen-magnesium (I/Mg) exchange reaction. This method involves treating an organic iodide with a pre-formed organomagnesium reagent. harvard.educlockss.org It has become a method of choice for preparing highly functionalized Grignard reagents because it often proceeds under milder conditions and exhibits greater functional group tolerance compared to the classical method. harvard.educlockss.org The I/Mg exchange is generally faster than the Br/Mg exchange, and the rate is influenced by the electronic nature of the organic halide. clockss.org
Stereoconvergent I/Mg-Exchange Processes
The I/Mg-exchange has been shown to proceed with high stereoselectivity in certain systems. Notably, stereoconvergent exchanges have been observed for secondary cyclohexyl iodides. nih.govuni-muenchen.de When substituted secondary cyclohexyl iodides are treated with a dialkylmagnesium reagent like di-sec-butylmagnesium (sBu₂Mg) in toluene (B28343), they lead to the thermodynamically favored all-cis-3-cyclohexylmagnesium reagents in a highly stereoconvergent manner. nih.govuni-muenchen.deresearchgate.net This allows for the preparation of stereodefined dialkylmagnesiums from enantiomerically enriched secondary alkyl iodides, which can then be trapped with electrophiles to yield products with high diastereomeric and enantiomeric purity. nih.govuni-muenchen.de
Utility of Dialkylmagnesium Reagents in Exchange Reactions (e.g., sec-Butylmagnesium)
Dialkylmagnesium reagents are particularly effective for I/Mg-exchange reactions. Di-sec-butylmagnesium (sBu₂Mg) has emerged as a powerful reagent for this purpose, allowing for the preparation of various primary and secondary dialkylmagnesiums in the industrially preferred solvent, toluene. nih.govuni-muenchen.de The reaction typically proceeds at mild temperatures (25–40 °C) over a few hours. nih.govuni-muenchen.deresearchgate.net
The use of sBu₂Mg in toluene has been optimized, showing that performing the reaction in pure toluene without coordinating co-solvents leads to superior yields. nih.gov For example, the reaction of octyl iodide with 0.7 equivalents of sBu₂Mg at 40°C in toluene afforded the corresponding dialkylmagnesium, which upon allylation gave the product in 81% yield. nih.gov This methodology has been successfully applied to a range of primary and secondary alkyl iodides, including those with functional groups like silyl (B83357) ethers. nih.govuni-muenchen.de
Table 2: Key Reagents in I/Mg-Exchange Reactions
| Reagent | Substrate Example | Key Feature | Source |
|---|---|---|---|
| i-PrMgCl·LiCl | Functionalized aryl/alkenyl iodides | "Turbo-Grignard"; high functional group tolerance | clockss.orgresearchgate.net |
| sBu₂Mg | Primary and secondary alkyl iodides | Enables exchange in non-coordinating solvents (toluene) | nih.govuni-muenchen.de |
| PhMgCl | Nitro-substituted aryl iodides | Selective exchange in the presence of sensitive nitro groups | nih.gov |
Transmetalation Approaches for the Generation of Iodo-2-Propenylmagnesium Species
The reactivity of Grignard reagents, including iodo-2-propenylmagnesium halide, can be significantly enhanced and diversified through transmetalation. This process involves the transfer of the organic group from magnesium to another metal, creating a new organometallic species with distinct reactivity profiles. The most common metals utilized for this purpose in conjunction with Grignard reagents are copper and zinc, leading to the formation of organocuprates and organozinc compounds, respectively. These intermediates are often not isolated but are generated in situ to undergo subsequent reactions with a wide array of electrophiles.
The utility of transmetalation lies in its ability to overcome some of the inherent limitations of Grignard reagents, such as their high reactivity that can lead to side reactions, and to enable reaction pathways that are not readily accessible with the parent organomagnesium compound. For instance, organocuprates exhibit greater selectivity in conjugate addition reactions, while organozinc reagents are paramount for palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.
Transmetalation with Copper Salts
The reaction of iodo-2-propenylmagnesium halide with a copper(I) salt, typically in the form of a soluble complex like copper(I) cyanide-lithium chloride (CuCN·2LiCl), results in the formation of a higher-order organocuprate. This in situ generated species displays a more nuanced reactivity compared to the original Grignard reagent. The process is particularly valuable for facilitating substitution reactions with a range of electrophiles that might otherwise react sluggishly or non-selectively with the Grignard reagent alone.
Research has demonstrated the efficacy of copper-mediated reactions for various functionalized Grignard reagents. The resulting organocopper species can participate in a variety of coupling reactions, including allylic substitutions and acylations. The functional group tolerance in these transformations is generally high, accommodating sensitive moieties such as esters and nitriles. nih.gov
Table 1: Representative Copper-Mediated Reactions of Functionalized Grignard Reagents
| Grignard Reagent (Analogous) | Electrophile | Product | Yield (%) |
| Arylmagnesium halide | Allyl bromide | Allylated arene | ~85 |
| Alkenylmagnesium halide | Benzoyl chloride | Alkenyl ketone | ~78 |
| Alkylmagnesium halide | Propargyl bromide | Allenic compound | ~70 |
This table presents representative yields for copper-mediated reactions of Grignard reagents analogous to iodo-2-propenylmagnesium halide, illustrating the general efficiency of this methodology.
The synthesis of polyfunctionalized allenes, for example, can be achieved through copper-mediated substitution reactions, showcasing the power of this approach in constructing complex molecular architectures. nih.govorganic-chemistry.orgresearchgate.netnih.gov
Transmetalation with Zinc Salts for Negishi Coupling
Another pivotal transmetalation strategy involves the conversion of iodo-2-propenylmagnesium halide into its corresponding organozinc species. This is typically accomplished by treating the Grignard reagent with a zinc salt, such as zinc chloride (ZnCl₂). The resulting iodo-2-propenylzinc halide is a key intermediate in the Negishi cross-coupling reaction. This palladium- or nickel-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp²- and sp³-hybridized carbon atoms.
The transmetalation to zinc is crucial as organozinc reagents exhibit an optimal balance of reactivity and functional group tolerance for the catalytic cycle of the Negishi coupling. They are reactive enough to undergo transmetalation to the palladium center but are generally less prone to side reactions compared to their Grignard precursors.
The scope of the Negishi coupling is extensive, allowing for the coupling of organozinc reagents with a wide variety of organic halides and triflates. organic-chemistry.orgnih.govnih.gov This methodology has been successfully applied to the coupling of secondary alkylzinc halides with aryl bromides and chlorides, demonstrating high yields and excellent selectivity. organic-chemistry.orgnih.govnih.gov
Table 2: Representative Negishi Coupling Reactions of Organozinc Halides
| Organozinc Halide (from Grignard) | Aryl Halide | Catalyst | Product | Yield (%) |
| Isopropylzinc bromide | 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-Isopropylbenzonitrile | 92 |
| Cyclohexylzinc bromide | 4-Bromoanisole | Pd(OAc)₂ / CPhos | 4-Cyclohexylanisole | 88 |
| sec-Butylzinc bromide | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / CPhos | 1-sec-Butyl-4-fluorobenzene | 90 |
This table showcases typical yields for Negishi coupling reactions of secondary alkylzinc halides, which are analogous to the organozinc species derived from iodo-2-propenylmagnesium halide. Data sourced from studies on similar systems. organic-chemistry.orgnih.gov
The development of new phosphine (B1218219) ligands, such as CPhos, has been instrumental in improving the efficiency and scope of the Negishi coupling by promoting the desired reductive elimination step and suppressing side reactions like β-hydride elimination. organic-chemistry.orgnih.govnih.gov This makes the transmetalation of iodo-2-propenylmagnesium halide to its zinc counterpart a highly viable and attractive strategy for the synthesis of complex molecules containing the 2-propenyl moiety.
Structural Elucidation and Equilibrium Dynamics of Iodo 2 Propenyl Grignard Reagents
Investigation of the Schlenk Equilibrium in Organomagnesium Halide Solutions
In ethereal solutions, Grignard reagents like iodo-2-propenylmagnesium exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the exchange of alkyl/aryl and halide groups between magnesium centers, leading to the coexistence of the organomagnesium halide (RMgX) with the corresponding diorganomagnesium compound (R₂Mg) and magnesium dihalide (MgX₂). wikipedia.orgwikipedia.org The generalized form of the Schlenk equilibrium is represented as:
2 RMgX ⇌ MgR₂ + MgX₂
This equilibrium is not static and its position is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the temperature. wikipedia.org For iodo-2-propenylmagnesium, the equilibrium would involve iodo-2-propenylmagnesium itself, di(2-propenyl)magnesium, and magnesium iodide.
The solvent plays a pivotal role in determining the position of the Schlenk equilibrium. Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used for the preparation and reaction of Grignard reagents because they are aprotic and can solvate the magnesium center. wikipedia.orglibretexts.org The coordinating ability of the solvent directly impacts the stability of the various magnesium species and thus shifts the equilibrium. fiveable.me
In solvents with lower donicity, like diethyl ether, the equilibrium generally favors the organomagnesium halide (RMgX). sci-hub.ru Conversely, in more strongly coordinating solvents like THF, the equilibrium can be shifted towards the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. researchgate.net This is attributed to the ability of THF to effectively solvate the magnesium cation, thereby stabilizing the separated species. sci-hub.ru The addition of strongly coordinating agents like 1,4-dioxane (B91453) can drive the equilibrium almost completely to the right by precipitating the magnesium halide as an insoluble complex. wikipedia.orgwikipedia.org
Reagent concentration also exerts a significant influence on the equilibrium. According to Le Châtelier's principle, an increase in the concentration of the Grignard reagent will favor the formation of aggregated species. wikipedia.org At low concentrations (typically below 0.1 M) in diethyl ether, many Grignard reagents exist predominantly as monomers. sci-hub.ru However, as the concentration increases, the formation of dimers and higher oligomers becomes more prevalent. wikipedia.orgsci-hub.ru
A study on the isomerization of a chiral cyclopropylnitrile Grignard reagent highlighted the profound effect of the solvent, where the equilibrium constant for the cis-to-trans isomerization was found to be significantly greater in THF compared to diethyl ether. wikipedia.org This underscores the solvent's ability to influence not just the aggregation state but also the stereochemical stability of the Grignard reagent.
| Grignard Reagent (RMgX) | Solvent | Equilibrium Constant (K) | Reference |
|---|---|---|---|
| Ethylmagnesium Bromide | Diethyl Ether | ~630 (K⁻¹) | sci-hub.ru |
| Phenylmagnesium Bromide | Diethyl Ether | 55-62 (K⁻¹) | sci-hub.ru |
| Arylmagnesium Bromides | THF | Equilibria lie predominantly on the side of the arylmagnesium bromide | sci-hub.ru |
Analysis of Aggregation Phenomena in Organomagnesium Solutions
Beyond the Schlenk equilibrium, Grignard reagents in solution are known to form aggregates, such as dimers, trimers, and even higher oligomers. wikipedia.orgnih.gov The extent and nature of this aggregation are dependent on the specific Grignard reagent, the solvent, the concentration, and the temperature. For allylmagnesium halides, which are close structural analogs of iodo-2-propenylmagnesium, the formation of aggregates is a key feature of their solution chemistry. nih.gov
In solution, a variety of species can coexist. In THF, many Grignard reagents, including alkyl and aryl magnesium chlorides, bromides, and iodides, are found to be primarily monomeric over a wide range of concentrations. sci-hub.ru However, in less polar solvents like diethyl ether, the situation is more complex. At low concentrations (<0.1 M), monomeric species tend to dominate for alkylmagnesium bromides and iodides. sci-hub.ru As the concentration increases, there is a progressive shift towards the formation of dimers. sci-hub.ru For alkylmagnesium chlorides in diethyl ether, dimeric structures are stable across a broad concentration range. sci-hub.ru
Computational studies on methylmagnesium chloride in THF have revealed that dinuclear species play a crucial role in the ligand exchange processes central to the Schlenk equilibrium. acs.org These studies indicate that the energy differences between various solvated dimeric structures can be quite small, suggesting a dynamic and complex mixture of species in solution. acs.org
The formation of dimeric and higher oligomeric structures is facilitated by the bridging of magnesium centers by halide atoms. acs.org The magnesium atom in Grignard reagents is a Lewis acid and seeks to achieve a more stable, higher coordination state, typically tetrahedral or higher. wikipedia.org In solution, this is achieved through coordination with solvent molecules. wikipedia.org
In solvents with lower donicity, the solvent molecules can be displaced by the more strongly Lewis basic halide atoms of another Grignard molecule, leading to the formation of halogen-bridged dimers. acs.org The general preference for bridging ligands is halide over the alkyl or aryl group. acs.org The addition of strongly coordinating ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can alter the structure of the Grignard reagent by complexing with the magnesium center, often leading to the formation of monomeric or specific dimeric complexes and influencing the reactivity and selectivity of the reagent. wisc.eduorganic-chemistry.orgnih.govnih.govrsc.org
Advanced Studies on Multi-Center Bonding in Related Organomagnesium Systems
The bonding in the aggregated forms of organomagnesium compounds can be more complex than simple two-center, two-electron bonds. In certain dimeric organomagnesium compounds, evidence for multi-center bonding has been found. calvin.edu This type of bonding, where electrons are shared among more than two atomic centers, is well-documented in other areas of chemistry, such as boranes. advanceseng.comupv.eschemrxiv.orgnih.gov
For instance, in a dimeric diarylmagnesium compound, which is a component of the Schlenk equilibrium, computational studies have revealed the presence of three-center, two-electron bonds within the four-membered ring core, where two aryl groups bridge the two magnesium atoms. calvin.edu This suggests that the bonding in the aggregated forms of iodo-2-propenylmagnesium could also exhibit such complex electronic structures. The concept of electron-deficient multi-center bonds has also been explored in pnictogens and chalcogens under high pressure, indicating that this bonding motif is not limited to a narrow class of compounds. advanceseng.comupv.es
Crystallographic Analysis of Analogous Grignard Reagents and their Structural Implications
While a crystal structure for iodo-2-propenylmagnesium is not available in the surveyed literature, the crystallographic analysis of analogous Grignard reagents provides significant insights into its likely solid-state structure. wikipedia.orguu.nllibretexts.org The species that crystallizes from a solution may not be the most abundant species in the solution itself but provides invaluable information about the possible coordination geometries and bonding modes. acs.org
X-ray diffraction studies of various Grignard reagents have revealed a range of structures, from monomers to dimers and more complex oligomers. The specific structure is highly dependent on the organic group, the halide, and the solvent used for crystallization.
For example, the crystal structure of ethylmagnesium bromide crystallized from diethyl ether shows a monomeric species where the magnesium atom is tetrahedrally coordinated to the ethyl group, a bromine atom, and two ether molecules. acs.org In contrast, the use of a bulkier ether can lead to the formation of dimeric structures. A notable example is the crystal structure of a dimeric ethylmagnesium bromide complex with di-n-butyl ether, which features two bridging bromine atoms. acs.org
Of particular relevance is the crystal structure of a bis(allylmagnesium chloride-TMEDA) complex. This structure provides a close model for a potential iodo-2-propenylmagnesium complex with a strong chelating ligand. The presence of TMEDA often leads to the formation of well-defined monomeric or dimeric species by satisfying the coordination sphere of the magnesium atom. organic-chemistry.orgnih.govrsc.org
| Compound | Structural Type | Key Features | Reference |
|---|---|---|---|
| EtMgBr·2(Et₂O) | Monomer | Tetrahedral Mg, coordinated to Et, Br, and two ether molecules. | acs.org |
| [EtMgBr·(n-Bu₂O)]₂ | Dimer | Two bridging Br atoms between two Mg centers. | acs.org |
| [C₂H₅Mg₂Cl₃(THF)₃]₂ | Tetramer | Complex oligomeric structure with coordination numbers greater than 4 for Mg. | acs.org |
| [AllylMgCl·TMEDA]₂ | Dimer | Provides a model for a chelated allyl Grignard reagent structure. | wisc.edu |
Reaction Mechanisms and Reactivity Profiles of Iodo 2 Propenylmagnesium Halide
Nucleophilic Addition Reactions to Electrophilic Substrates
The nucleophilic character of iodo-2-propenylmagnesium halide drives its participation in addition reactions with various electrophiles. These reactions are fundamental in constructing more complex molecular architectures.
Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters)
The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for the formation of alcohols. pressbooks.pubmasterorganicchemistry.com Iodo-2-propenylmagnesium halide readily adds to the electrophilic carbonyl carbon of aldehydes, ketones, and esters. pressbooks.pubmasterorganicchemistry.com The mechanism involves the nucleophilic attack of the carbanionic 2-propenyl group on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation, typically by the addition of water or a dilute acid, yields the corresponding alcohol. pressbooks.pubyoutube.com
The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. pressbooks.publibretexts.org Esters undergo a double addition of the Grignard reagent. masterorganicchemistry.com The initial addition results in a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second addition to form a tertiary alcohol. masterorganicchemistry.com
Table 1: Reaction of Iodo-2-propenylmagnesium Halide with Carbonyl Compounds
| Carbonyl Compound | Product Type |
|---|---|
| Aldehyde | Secondary Alcohol |
| Ketone | Tertiary Alcohol |
This table summarizes the general products from the reaction of iodo-2-propenylmagnesium halide with different carbonyl compounds.
Ring-Opening Additions to Epoxides
Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by nucleophiles due to their inherent ring strain. libretexts.orgyoutube.com Iodo-2-propenylmagnesium halide, acting as a strong nucleophile, attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.comnih.gov This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.comlibretexts.org The attack leads to the opening of the ring and the formation of an alkoxide, which upon acidic workup, yields a β-substituted alcohol. libretexts.orgnih.gov This method provides a valuable route to functionalized alcohols with a newly formed carbon-carbon bond. nih.gov
Addition to Nitriles and Other Carbon-Heteroatom Multiple Bonds
Iodo-2-propenylmagnesium halide can also add to the electrophilic carbon of nitriles. libretexts.org The nucleophilic 2-propenyl group attacks the carbon of the C≡N triple bond, forming an imine anion after the initial addition. libretexts.orgyoutube.com This intermediate is then hydrolyzed upon the addition of aqueous acid to yield a ketone. libretexts.orgmasterorganicchemistry.com This two-step process provides a convenient method for the synthesis of ketones from nitriles. masterorganicchemistry.com The reaction is generally effective, though the use of copper(I) salts can catalyze the addition, particularly with sterically demanding substrates. masterorganicchemistry.com
Conjugate Additions to α,β-Unsaturated Systems (e.g., Esters, Phosphoryl Groups)
Grignard reagents can add to α,β-unsaturated carbonyl compounds in two ways: direct 1,2-addition to the carbonyl carbon or conjugate 1,4-addition to the β-carbon. libretexts.org While many Grignard reagents favor 1,2-addition, the presence of copper salts can promote 1,4-addition. scispace.com In the context of iodo-2-propenylmagnesium halide, conjugate addition to α,β-unsaturated esters has been observed. scispace.com This reaction, often facilitated by copper(I) chloride, leads to the formation of a β-allylated ester. scispace.com Similarly, conjugate additions to α,β-unsaturated phosphoryl compounds can occur.
The regioselectivity of the addition of allylic Grignard reagents to α,β-unsaturated systems can be influenced by the radical character of the reagent. While a detailed study specifically on iodo-2-propenylmagnesium halide's radical character and its direct impact on regioselectivity is not extensively documented in the provided context, the general principles of allylic Grignard additions suggest that factors influencing the stability of the transition state, including potential single-electron transfer (SET) pathways, can affect whether 1,2- or 1,4-addition is favored.
Cross-Coupling Reactions Involving Iodo-2-Propenylmagnesium Halide
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and Grignard reagents are frequently used as the nucleophilic partner. lookchem.comorganic-chemistry.org Iodo-2-propenylmagnesium halide can participate in various transition-metal-catalyzed cross-coupling reactions with organic halides. researchgate.net These reactions, often catalyzed by palladium or nickel complexes, allow for the coupling of the 2-propenyl group with aryl, vinyl, or other alkyl groups. organic-chemistry.orgresearchgate.net
For instance, nickel-catalyzed cross-coupling reactions between 2-iodoglycals and Grignard reagents have been used to synthesize 2-C-glycals. researchgate.net Iron salts have also been shown to catalyze the cross-coupling of alkyl halides with alkynyl Grignard reagents. epfl.ch The general mechanism for these reactions typically involves an oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 2: Catalysts in Cross-Coupling Reactions
| Catalyst Type | Example | Application |
|---|---|---|
| Nickel | Nickel(II) salts | Coupling with 2-iodoglycals researchgate.net |
| Iron | Iron(III) and Iron(II) salts | Coupling of alkyl halides with alkynyl Grignards epfl.ch |
This table provides examples of transition metal catalysts used in cross-coupling reactions involving Grignard reagents.
Transition Metal-Catalyzed Cross-Coupling
The Grignard reagent, iodo-2-propenylmagnesium halide, participates in a variety of transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are pivotal in organic synthesis, allowing for the construction of complex molecular architectures. Commonly employed catalysts include complexes of iron, nickel, copper, and palladium.
Iron-catalyzed cross-coupling reactions have gained significant interest due to iron's low cost and low toxicity. acs.org While detailed mechanistic studies on iodo-2-propenylmagnesium halide itself are specific, the general mechanism for iron-catalyzed cross-coupling with Grignard reagents is thought to involve the in situ reduction of an iron(III) precursor to a more reactive low-valent iron species by the Grignard reagent. acs.org This low-valent iron species then undergoes oxidative addition with an organic halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the active catalytic species. researchgate.net Some studies suggest the involvement of radical intermediates in these iron-catalyzed processes. researchgate.net
Nickel and palladium catalysts are also highly effective for cross-coupling reactions involving Grignard reagents. The general catalytic cycle for these metals is well-established and typically involves:
Oxidative Addition: The active metal(0) catalyst reacts with an organic halide (R-X) to form an organometal(II) complex.
Transmetalation: The Grignard reagent (in this case, iodo-2-propenylmagnesium halide) exchanges its organic group with the halide on the metal center.
Reductive Elimination: The two organic groups on the metal complex couple and are eliminated, forming the desired product and regenerating the metal(0) catalyst.
Copper-catalyzed cross-coupling reactions, often referred to as Kumada-Corriu or Gilman-type couplings, are also applicable. These reactions are particularly useful for the coupling of Grignard reagents with a wide range of organic halides.
The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the cross-coupling reaction. For instance, the use of specific ligands can modulate the reactivity and stability of the metal catalyst, thereby affecting the yield and stereochemical outcome of the reaction.
Stereochemical Outcomes in Vinylic Cross-Couplings
A crucial aspect of vinylic cross-coupling reactions is the preservation of the double bond's stereochemistry. In many transition metal-catalyzed cross-coupling reactions involving vinylic Grignard reagents, the stereochemistry of the double bond is retained. For example, reactions of cis- and trans-propenyl bromides with Grignard reagents catalyzed by soluble iron species have been shown to proceed with retention of the geometric configuration. acs.org
This stereospecificity is highly dependent on the reaction mechanism and the nature of the catalyst. For instance, in palladium-catalyzed Suzuki-Miyaura couplings, the choice of ligand associated with the palladium catalyst plays a critical role in determining the stereochemical outcome of the cross-coupling between boronic acids and Z-alkenyl halides. nih.gov While this is a different reaction, the principles of ligand effects on stereochemistry are broadly applicable. The desired stereochemical outcome, whether retention or inversion, can often be achieved by carefully selecting the appropriate catalyst system and reaction conditions.
Regioselectivity in Carbon-Carbon Bond Formation
Regioselectivity refers to the preference for bond formation at one position over another in a molecule with multiple reactive sites. In the context of iodo-2-propenylmagnesium halide, which is an allylic Grignard reagent, there is the potential for reaction to occur at either the α-carbon (C1) or the γ-carbon (C3) of the propenyl chain.
The regioselectivity of the reaction is influenced by several factors, including the nature of the electrophile, the transition metal catalyst used, and the presence of additives. For example, in copper-catalyzed reactions, the use of certain copper salts or the addition of ligands can direct the coupling to occur predominantly at either the α or γ position. The steric and electronic properties of the substrate also play a significant role in determining the site of bond formation.
Mechanistic Investigations of Metal-Catalyzed Processes (e.g., Oxidative Addition, Reductive Elimination)
The mechanism of transition metal-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. ethz.ch
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to the low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds between the metal and the organic group and the halogen, respectively. The metal is oxidized in this process (e.g., from M(0) to M(II)).
Transmetalation: In this step, the organomagnesium reagent (iodo-2-propenylmagnesium halide) transfers its organic group to the transition metal center, displacing the halide. This forms a diorganometal complex.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are expelled as the final cross-coupled product. This regenerates the low-valent transition metal catalyst, which can then re-enter the catalytic cycle.
While this is a generalized mechanism, the specific details can vary depending on the metal, ligands, and substrates involved. Mechanistic investigations often employ a combination of kinetic studies, isotopic labeling, and computational modeling to elucidate the precise pathways and intermediates.
Metal-Halogen Exchange Reactions (beyond preparative methods)
Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org While it is a primary method for preparing Grignard reagents, it can also occur as a competing or subsequent reaction in synthetic transformations.
The rate of halogen-magnesium exchange is dependent on the nature of the halogen, with the reactivity order being I > Br > Cl. researchgate.net This means that an aryl iodide will undergo exchange more readily than an aryl bromide, which in turn is more reactive than an aryl chloride. researchgate.net The reaction is also influenced by the electronic properties of the organic halide; electron-deficient aromatic or heterocyclic halides tend to undergo exchange more rapidly. researchgate.net
The use of "turbo-Grignard" reagents, such as a 1:1 mixture of isopropylmagnesium chloride and lithium chloride (i-PrMgCl·LiCl), can significantly accelerate the rate of halogen-magnesium exchange. ethz.chresearchgate.net The LiCl is believed to break up the aggregates of the Grignard reagent, leading to a more reactive species. ethz.ch
In the context of iodo-2-propenylmagnesium halide, understanding the potential for further metal-halogen exchange is crucial, especially when other halogenated species are present in the reaction mixture. This can lead to the formation of different Grignard reagents and potentially undesired side products.
Transmetalation Reactions for Sequential Synthetic Transformations
Transmetalation is a key step in many transition metal-catalyzed cross-coupling reactions, where an organic group is transferred from one metal to another. rsc.org In the chemistry of iodo-2-propenylmagnesium halide, this process is essential for its participation in catalytic cycles.
Beyond its role in cross-coupling, transmetalation can be used to generate other organometallic reagents with different reactivity profiles. For instance, reacting iodo-2-propenylmagnesium halide with a salt of another metal, such as zinc, copper, or boron, can produce the corresponding 2-propenyl organometallic compound. These newly formed reagents may exhibit enhanced functional group tolerance, different regioselectivity, or unique reactivity in subsequent reactions.
For example, transmetalation to a copper species can facilitate conjugate addition reactions to α,β-unsaturated carbonyl compounds. Similarly, transmetalation to boron can lead to the formation of a boronic ester, which can then be used in Suzuki-Miyaura cross-coupling reactions. This sequential use of transmetalation allows for a broader range of synthetic transformations to be performed, starting from the initial Grignard reagent. The addition of zinc halides has been shown to "soften" Grignard reagents, improving their performance in certain palladium-catalyzed cross-coupling reactions. organic-chemistry.org
Exploration of Radical Pathways in Iodo-2-Propenyl Grignard Chemistry
While many reactions of Grignard reagents are considered to be polar, involving nucleophilic attack, there is growing evidence for the involvement of radical pathways, particularly in their formation and in certain transition metal-catalyzed reactions. ethz.chalfredstate.edu
The formation of Grignard reagents from magnesium metal and organic halides is now widely believed to proceed through a radical mechanism involving single electron transfer (SET) from the magnesium surface to the organic halide. ethz.ch This generates a radical anion, which then fragments to form an organic radical and a halide anion. The organic radical can then react with the magnesium surface to form the Grignard reagent.
In the context of iodo-2-propenylmagnesium halide, the potential for radical pathways in its reactions should not be overlooked. For instance, iron-catalyzed cross-coupling reactions are often proposed to involve radical intermediates. researchgate.net The formation of homocoupling products (dimers of the Grignard reagent's organic group) can also be indicative of radical processes.
Furthermore, studies on I/Mg exchange reactions using reagents like sBu₂Mg in non-polar solvents like toluene (B28343) have confirmed the operation of radical pathways. nih.gov These reactions proceed through a radical chain mechanism. The exploration of these radical pathways opens up new avenues for the application of iodo-2-propenyl Grignard chemistry in radical-mediated C-C bond-forming reactions.
Experimental Evidence for Radical Intermediates and Atom-Transfer Mechanisms
The classical representation of a Grignard reagent as a simple carbanion source (R⁻ MgX⁺) belies the complexity of its formation and reactivity. The generation of Grignard reagents is now understood to involve single-electron transfer (SET) from the magnesium metal surface to the organic halide, leading to the formation of a radical anion that fragments into an organic radical and a halide anion.
Mechanistic studies on iodine/magnesium-exchange reactions have provided strong evidence for a radical pathway. For instance, the use of radical clocks, molecules designed to undergo a characteristic rearrangement if a radical intermediate is formed, has substantiated the presence of these transient species. One such study demonstrated that the reaction of a cyclic iodo-acetal with a dialkylmagnesium reagent likely proceeds through an atom-transfer mechanism. The proposed mechanism involves the homolytic cleavage of the dialkylmagnesium reagent, which then initiates a radical chain reaction with the alkyl iodide. The complete inhibition of this reaction in the presence of styrene, a known radical scavenger, further supports the radical character of this transformation. nih.gov
Furthermore, the generation of iodine radical intermediates (I•) has been observed during the electrochemical oxidation of iodide. scielo.org.mxresearchgate.net While not directly studying Grignard formation, this provides precedent for the existence of radical iodine species under relevant chemical conditions. The allylic nature of iodo-2-propenylmagnesium adds another layer of complexity, as the resulting 2-propenyl radical is resonance-stabilized, which can influence its subsequent reactivity and potential for rearrangement.
Radical Cyclization Reactions
Radical cyclization reactions are powerful tools in organic synthesis for the construction of cyclic systems. wikipedia.org These intramolecular reactions are often rapid and highly selective, proceeding through a sequence of radical generation, cyclization, and quenching. The 2-propenyl radical, formed as an intermediate during the preparation or subsequent reactions of iodo-2-propenylmagnesium, can participate in such cyclizations.
These reactions typically involve the attack of the radical onto a multiple bond within the same molecule. wikipedia.org For instance, if the molecule containing the 2-propenylmagnesium moiety also bears an appropriately positioned alkene, alkyne, or other unsaturated group, an intramolecular cyclization can occur. The regioselectivity of these cyclizations is often governed by Baldwin's rules, with 5-exo cyclizations generally being kinetically favored.
In the context of complex molecule synthesis, radical cascades initiated by a radical species have been employed to construct intricate polycyclic frameworks. nih.gov For example, a radical generated via single-electron reduction can initiate a sequence of cyclizations, demonstrating the synthetic utility of radical intermediates in forming multiple rings in a single step. While specific examples detailing the radical cyclization of iodo-2-propenylmagnesium itself are not prevalent in the reviewed literature, the established principles of radical cyclization suggest its potential as a reactive intermediate in such transformations, particularly in substrates designed to facilitate intramolecular reactions.
Reactivity with Carbon Dioxide and Other Electrophiles
As a potent nucleophile, iodo-2-propenylmagnesium reacts with a wide array of electrophiles. Its reactivity is characterized by both the direct nucleophilic attack of the carbanionic center and, in some cases, by processes influenced by the aforementioned radical pathways. A notable side reaction in the preparation of allylic Grignard reagents is the formation of a dimer, which occurs when the Grignard reagent reacts with unreacted allylic halide. youtube.com
The reaction of iodo-2-propenylmagnesium with carbon dioxide is a classic method for the synthesis of carboxylic acids. This reaction proceeds via the nucleophilic attack of the Grignard reagent on one of the C=O bonds of CO₂, forming a magnesium carboxylate intermediate. Subsequent acidic workup protonates the carboxylate to yield the corresponding carboxylic acid, in this case, but-3-enoic acid.
The reaction of allylic Grignard reagents with carbonyl compounds, such as aldehydes and ketones, is a fundamental carbon-carbon bond-forming reaction. This reaction typically proceeds via a six-membered transition state where the magnesium atom coordinates with the carbonyl oxygen. youtube.com This interaction polarizes the carbonyl group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the allylic group. The reaction of an allylic Grignard reagent with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. nih.gov
A key feature of the reactivity of allylic Grignard reagents is the potential for allylic rearrangement. The reaction with an electrophile can occur at either the alpha or the gamma carbon of the allyl system, leading to the formation of isomeric products. stackexchange.com The ratio of these products is often influenced by steric factors. For example, increasing the steric bulk of the ketone reactant can favor attack at the less hindered terminus of the allyl group. stackexchange.com
The table below summarizes the reactivity of 2-propenylmagnesium halides with various electrophiles and the typical products obtained.
| Electrophile | Reagent | Product(s) | Yield (%) | Notes |
| Carbon Dioxide (CO₂) | Allylmagnesium Bromide | But-3-enoic acid | - | General reaction |
| Ketone (Di-iso-propylketone) | t-Butylallylmagnesium Bromide | Rearranged alcohol product | >95% (of total alcohol) | Demonstrates high regioselectivity with sterically hindered ketones. stackexchange.com |
| Ketone (Diethylketone) | t-Butylallylmagnesium Bromide | Rearranged alcohol product | ~89% (of total alcohol) | Product ratio of rearranged to non-rearranged is 8:1. stackexchange.com |
| Ketone (Diethylketone) | Methylallylmagnesium Bromide | Non-rearranged alcohol product | ~67% (of total alcohol) | Product ratio of rearranged to non-rearranged is 0.5:1. stackexchange.com |
| Ester | Generic Grignard | Tertiary Alcohol | - | Two equivalents of the Grignard reagent add to the ester. masterorganicchemistry.com |
| Aldehyde | Generic Grignard | Secondary Alcohol | - | General reaction. nih.gov |
Table 1: Reactivity of 2-Propenylmagnesium Halides with Various Electrophiles
Synthetic Applications in Complex Molecule Construction
Strategic Use in Carbon-Carbon Bond Forming Reactions in Organic Synthesis
The primary application of 2-propenylmagnesium iodide in organic synthesis is as a nucleophilic source of an allyl group for the formation of carbon-carbon bonds. acs.orgnih.gov This reactivity is harnessed in reactions with a wide range of electrophiles, most notably carbonyl compounds. nih.govacs.org The addition of allylmagnesium iodide to aldehydes and ketones is a fundamental transformation that yields homoallylic alcohols, which are valuable synthetic intermediates. nih.govkhanacademy.org
The high reactivity of allylmagnesium reagents, including the iodide variant, allows them to participate in reactions where other organometallic nucleophiles might fail. nih.gov For instance, they can add to sterically hindered ketones that are resistant to other Grignard reagents. nih.govacs.org This enhanced reactivity is attributed to a potentially different reaction mechanism compared to other Grignard reagents, possibly involving a concerted, six-membered ring transition state. acs.orgacs.orgresearchgate.net
However, this high reactivity can also lead to a lack of chemoselectivity in molecules containing multiple electrophilic sites. For example, in a molecule containing both a ketone and an ester, allylmagnesium bromide has been shown to react with both functional groups at comparable rates, whereas a less reactive Grignard reagent like vinylmagnesium bromide exhibits greater selectivity for the ketone. nih.gov
Achievements in Stereoselective and Diastereoselective Synthesis
The stereochemical outcome of the addition of 2-propenylmagnesium iodide to chiral carbonyl compounds is a complex and extensively studied area. While highly stereoselective additions are achievable, predicting the outcome is not always straightforward using standard models like the Felkin-Anh or chelation-control models. nih.govnih.govnyu.edu
Methodologies for Controlling Stereochemistry in Grignard Additions
Controlling stereochemistry in the addition of allylmagnesium iodide to carbonyl compounds often relies on the inherent structural features of the substrate. nih.govnih.gov
Chelation Control: In substrates containing a Lewis basic atom, such as an α-alkoxy or α-hydroxy group, the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom. This chelation can lock the conformation of the substrate, leading to a highly diastereoselective attack of the allyl group from the less hindered face. nih.gov However, the high reactivity of allylmagnesium reagents can sometimes lead to reactions occurring before chelation is fully established, resulting in lower selectivity. nih.gov
Steric Hindrance: In the absence of a chelating group, the stereochemical outcome is often dictated by steric hindrance. The allyl group will preferentially attack the less sterically encumbered face of the carbonyl. In cases where one face of the carbonyl is significantly blocked by bulky substituents, high diastereoselectivity can be achieved. nih.gov
It is important to note that the high reaction rates of allylmagnesium iodide, which can approach the diffusion limit, can sometimes lead to low stereoselectivity. nih.govacs.org In such scenarios, the rate-determining step may not be the carbon-carbon bond formation itself, but rather the diffusion of the reactants towards each other, which can diminish the influence of transition state energies on the stereochemical outcome. nih.gov
Synthetic Utility in the Preparation of Diverse Compound Classes
The versatility of 2-propenylmagnesium iodide extends to the synthesis of a wide range of organic compounds.
Alcohols, Ketones, and Carboxylic Acids
Alcohols: The most direct application of allylmagnesium iodide is in the synthesis of homoallylic alcohols through the reaction with aldehydes and ketones. nih.govkhanacademy.orglibretexts.org The reaction with formaldehyde (B43269) provides primary homoallylic alcohols, other aldehydes yield secondary homoallylic alcohols, and ketones produce tertiary homoallylic alcohols. adichemistry.com
Ketones: While direct synthesis of ketones using allylmagnesium iodide is not a primary application, it can be used to synthesize ketones from nitriles. The addition of a Grignard reagent to a nitrile, followed by hydrolysis, yields a ketone. adichemistry.com
Carboxylic Acids: 2-Propenylmagnesium iodide can be used to prepare 4-pentenoic acid by reacting it with carbon dioxide, followed by an acidic workup. masterorganicchemistry.comlibretexts.org This carboxylation of a Grignard reagent is a general method for the synthesis of carboxylic acids. libretexts.org
Unsaturated Systems and Allylic Derivatives
The allyl group introduced by 2-propenylmagnesium iodide is itself an unsaturated system, providing a handle for further functionalization. The double bond in the resulting homoallylic alcohol can undergo various transformations, such as oxidation, reduction, or addition reactions, to generate a wide array of allylic derivatives and other unsaturated systems. mdpi.comgoogle.com
For example, the reaction of allylmagnesium bromide with 1-bromo-3-chloropropane (B140262) yields 6-chloro-1-hexene, a useful haloalkene synthon. orgsyn.org This demonstrates the ability to construct more complex unsaturated systems through coupling reactions.
Highly Functionalized Organic Molecules
The strategic application of 2-propenylmagnesium iodide has proven valuable in the total synthesis of complex and highly functionalized organic molecules, including natural products. nih.govmdpi.comgoogle.com Its ability to form key carbon-carbon bonds, often in a stereocontrolled manner, makes it an indispensable tool for synthetic chemists. nih.govnih.gov For instance, it has been employed in the synthesis of lupeol (B1675499) derivatives, where the stereoselectivity of the addition to a complex triterpene ketone was investigated. mdpi.com Furthermore, the iodine-magnesium exchange reaction allows for the preparation of highly functionalized Grignard reagents, expanding the scope of accessible complex molecules. nih.govresearchgate.netharvard.edu
Heterocyclic Compounds
The utility of organomagnesium reagents in the synthesis of complex molecules extends to the construction of functionalized heterocyclic compounds. The reaction of heteroaryl halides with magnesium reagents, such as those derived from 2-propenyl iodide (allyl iodide), proceeds through a halogen-magnesium exchange, yielding a magnesiated heterocycle. This intermediate can then react with various electrophiles to introduce a wide range of functional groups onto the heterocyclic core. This method is particularly valuable as it can tolerate various functional groups if the exchange is performed at low temperatures, typically below -20 °C. researchgate.netnih.gov
The iodine-magnesium exchange is particularly efficient and is often preferred over bromine or chlorine exchange. This approach has been successfully applied to a diverse array of heterocyclic systems, providing access to polyfunctional pyridines, imidazoles, furans, thiophenes, and pyrroles. nih.gov
Table 1: Synthesis of Functionalized Heterocycles using Magnesiated Intermediates
| Heterocyclic Substrate (Iodide) | Electrophile | Resulting Functionalized Heterocycle | Reference |
| 2-Iodopyridine | Benzaldehyde | 2-(hydroxy(phenyl)methyl)pyridine | nih.gov |
| 3-Iodofuran | N,N-Dimethylformamide | Furan-3-carbaldehyde | researchgate.netnih.gov |
| 2-Iodothiophene | Allyl bromide | 2-Allylthiophene | beilstein-journals.org |
| 1-Methyl-2-iodoimidazole | Acetic anhydride | 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | nih.gov |
| Ethyl 5-iodopyrrole-2-carboxylate | Iodine | Ethyl 4,5-diiodopyrrole-2-carboxylate | nih.gov |
This table presents examples of functionalized heterocycles synthesized via the reaction of a magnesiated heterocyclic intermediate with an electrophile. The magnesiated intermediate is generated in situ from the corresponding iodo-heterocycle.
The versatility of this method allows for the introduction of various substituents, thereby enabling the synthesis of a broad spectrum of complex heterocyclic molecules. The reaction conditions, particularly the temperature and the nature of the solvent (typically THF), are critical for achieving high yields and preventing side reactions. researchgate.netnih.gov The development of this synthetic strategy has significantly contributed to the field of heterocyclic chemistry, opening new avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science.
Applications in Ligand Synthesis for Catalysis
The functionalized heterocyclic compounds synthesized via organomagnesium intermediates serve as crucial building blocks in the development of ligands for catalysis. Many of the most effective ligands in transition-metal catalysis incorporate heterocyclic scaffolds such as pyridines, imidazoles, and thiophenes. The ability to precisely introduce functional groups onto these rings is paramount for tuning the steric and electronic properties of the resulting ligands, which in turn influences the activity, selectivity, and stability of the catalyst.
For instance, the introduction of phosphine (B1218219), amine, or alcohol functionalities onto a pyridine (B92270) or imidazole (B134444) ring can create bidentate or tridentate ligands capable of chelating to a metal center. The synthetic methodologies employing organomagnesium reagents provide a direct route to such functionalized heterocycles, which can then be elaborated into more complex ligand architectures.
Table 2: Heterocyclic Precursors for Ligand Synthesis
| Functionalized Heterocycle | Potential Ligand Type | Target Metal for Catalysis | Reference |
| 2-(Diphenylphosphino)pyridine | P,N-Bidentate | Palladium, Rhodium, Iridium | core.ac.uk |
| 1-Methyl-2-(hydroxymethyl)imidazole | N,O-Bidentate | Copper, Zinc | researchgate.netnih.gov |
| 2-Amino-3-formylthiophene | N,O-Bidentate Schiff Base | Nickel, Cobalt | researchgate.netnih.gov |
| 2,6-Bis(oxazolinyl)pyridine (Pybox) | N,N,N-Tridentate | Copper, Scandium | core.ac.uk |
This table illustrates how functionalized heterocycles, synthesized using methods that can involve organomagnesium reagents, are precursors to important classes of ligands used in catalysis.
The strategic functionalization of heterocycles allows for the rational design of ligands tailored for specific catalytic applications. For example, chiral substituents can be introduced to create ligands for asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The modularity offered by the organomagnesium-based synthetic approach enables the generation of libraries of related ligands, facilitating the rapid screening and optimization of catalysts for a given transformation. While direct use of "Magnesium, iodo-2-propenyl-" for this purpose is not explicitly detailed, the principles of using organomagnesium reagents to build these ligand precursors are well-established. researchgate.netnih.govbeilstein-journals.org
Advanced Spectroscopic and Computational Studies of Iodo 2 Propenyl Grignard Reagents
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the constitution of allylic Grignard reagents, such as iodo-2-propenyl magnesium, in solution. scispace.comharvard.edursc.org Studies on analogous allylic systems reveal a dynamic equilibrium between isomeric forms. For instance, the Grignard reagent prepared from γ,γ-dimethylallyl bromide exists as an equilibrium mixture of the primary (γ,γ-dimethylallylmagnesium bromide) and tertiary (α,α-dimethylallylmagnesium bromide) isomers, with the primary form being predominant. scispace.com
This equilibrium is often rapid on the NMR timescale at room temperature, resulting in averaged signals. However, at lower temperatures (e.g., -40°C), the rate of interconversion slows sufficiently to allow observation of the distinct isomers. scispace.com This dynamic process, known as allylic rearrangement, is fundamental to the reactivity of these reagents, as they can react to form products derived from either isomeric form.
The position of the equilibrium is influenced by several factors. Thermodynamically, the attachment of magnesium to a primary carbon is generally more favorable than to a secondary or tertiary carbon due to the inductive effects of alkyl groups. scispace.com The structure of allylic Grignard reagents in solution is more complex than a simple monomeric RMgX formula suggests, often involving equilibria between monomeric, dimeric, and other aggregated species (the Schlenk equilibrium), further complicating their NMR spectra. ic.ac.ukresearchgate.net
| Allylic Grignard System | Observation | Technique | Reference |
|---|---|---|---|
| Allylmagnesium Bromide | Demonstrates rapid intramolecular rearrangement. The spectrum is of the A4X type, indicating magnetic equivalence of the four terminal protons. | Proton NMR | acs.org |
| γ,γ-Dimethylallylmagnesium Bromide | Exists as a rapidly interconverting equilibrium mixture of primary and tertiary isomers at room temperature. | Proton NMR | scispace.com |
| Various Allylic Systems | Used to establish the structure and dynamic character of several allylic Grignard reagents in solution. | NMR Spectroscopy | harvard.edursc.org |
Mass Spectrometry for Reaction Monitoring and Species Identification
Mass spectrometry (MS) offers a highly sensitive method for monitoring the progress of reactions involving Grignard reagents and for identifying the various organomagnesium species present in solution. wikipedia.orgresearchgate.net Techniques such as in-situ FTIR and reaction calorimetry are often used alongside MS for comprehensive reaction monitoring. mt.com Real-time monitoring allows chemists to track the consumption of reactants (e.g., the organic halide) and the formation of the Grignard reagent itself. mt.com
A particularly powerful MS technique for this purpose is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). wikipedia.orgproteomics.com.aunih.gov In SRM, a specific precursor ion (e.g., a known intermediate) is selected, fragmented, and then a specific product ion is monitored. This two-stage filtering minimizes background noise and allows for highly specific and quantitative tracking of targeted species, even in a complex reaction mixture. proteomics.com.au This is invaluable for identifying transient intermediates and understanding complex reaction networks, including the various species involved in the Schlenk equilibrium. nih.gov High-resolution mass spectrometry (HRMS) is also crucial for determining the elemental composition of unknown species, aiding in their structural elucidation. researchgate.netmdpi.com
| Technique | Application in Grignard Chemistry | Information Gained | Reference |
|---|---|---|---|
| Selected Reaction Monitoring (SRM/MRM) | Quantitative analysis of specific organomagnesium species and reaction intermediates. | Concentration profiles of targeted compounds over time, reaction kinetics. | wikipedia.orgproteomics.com.au |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to determine elemental formulas of reaction components. | Identification of unknown products, byproducts, and intermediates. | researchgate.netmdpi.com |
| Direct Analysis in Real Time (DART-MS) | Rapid chemical fingerprinting of reaction mixtures for species identification. | High-throughput classification and identification based on overall chemical signature. | globaltimbertrackingnetwork.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile reaction products and starting materials after quenching. | Qualitative and quantitative analysis of the final product mixture. | wikipedia.orgnih.gov |
Computational Chemistry and Molecular Modeling
Computational chemistry has become an indispensable tool for understanding the fundamental aspects of Grignard reagents that are often difficult to probe experimentally.
Density Functional Theory (DFT) calculations and ab initio molecular dynamics simulations are widely used to investigate the mechanisms of Grignard reactions. acs.orgnih.gov These studies help to distinguish between competing reaction pathways, such as the polar (nucleophilic addition) mechanism and the single-electron transfer (SET) radical mechanism. acs.orgacs.orgresearchgate.net
Computational models show that the operative mechanism depends on factors like the substrate, the Grignard reagent's alkyl group, and the solvent. nih.govacs.org For reactions with aliphatic ketones and aldehydes, the polar mechanism, often proceeding through a four-centered or six-membered ring transition state, is typically favored. acs.orgwikipedia.org In contrast, for sterically hindered ketones, a SET mechanism may become competitive. organic-chemistry.org
Theoretical studies have revealed that dimeric Grignard species can be highly reactive, sometimes more so than their monomeric counterparts. nih.govcolab.ws The coordination of the carbonyl substrate to the magnesium center is a key initial step, and the solvent plays a crucial role in stabilizing intermediates and transition states, thereby lowering activation barriers. acs.orgnih.gov
| Reaction System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| CH3MgCl + Acetaldehyde/Fluorenone | Quantum-Chemical Calculations, Ab Initio Molecular Dynamics | Multiple organomagnesium species from the Schlenk equilibrium are competent for the nucleophilic pathway; solvent dynamics are key. | acs.org |
| Methylmagnesium Chloride + Formaldehyde (B43269) | B3LYP Density Functional Theory | Revealed a reaction path involving a dimeric Grignard reagent where the carbonyl coordinates to magnesium. | nih.govcolab.ws |
| Grignard Reagents + Carbonyls | B3LYP Density Functional Theory | Discussed criteria for concerted polar vs. stepwise SET processes based on precursor geometries and relative energies. | nih.gov |
Computational methods provide deep insights into the structure and bonding of organomagnesium compounds. Analysis of dimeric diarylmagnesium species, which are components of the Schlenk equilibrium, reveals a four-membered ring core with two magnesium atoms and two bridging aryl groups. ic.ac.uk A simple interpretation would suggest that the bridging carbon atom becomes sp3 hybridized, breaking the aromaticity of the ring.
However, a more sophisticated analysis using the Electron Localization Function (ELF) challenges this view. ic.ac.ukwikipedia.org ELF is a measure of the probability of finding an electron in the vicinity of another electron with the same spin, providing a chemically intuitive map of electron pairs, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net For the diarylmagnesium dimer, ELF analysis indicates that the bonding in the central core is best described as two three-center-three-electron bonds, each involving the two magnesium centers and a bridging carbon. ic.ac.uk This model shows that the aromaticity of the bridging phenyl groups is largely retained, a subtle but crucial aspect of their bonding that is not apparent from simpler models. ic.ac.uk
| System | Analytical Method | Key Insight into Bonding | Reference |
|---|---|---|---|
| Di-aryl magnesium Dimer (Ph2Mg)2 | Electron Localization Function (ELF) Analysis | The central core features two three-center-three-electron bonds, largely preserving the aromaticity of the bridging phenyl groups. | ic.ac.uk |
| General Molecules | ELF Topological Analysis | Partitions molecular space into core and valence basins, visualizing covalent bonds and lone pairs in a way that aligns with VSEPR theory. | wikipedia.orgresearchgate.net |
| Various Systems | ELF Calculation | Provides a quantitative measure of electron localization, where a high value indicates covalent bonding or lone pairs, and a value of ~0.5 indicates delocalized, metallic-like electrons. | researchgate.nettaylorandfrancis.com |
Computational models are increasingly used to predict the reactivity and selectivity of Grignard reactions. umn.edu By calculating the energies of various possible transition states, chemists can predict which reaction pathway is more favorable and thus which product will be dominant. These predictions are critical for understanding chemoselectivity (which functional group reacts) and stereoselectivity (the 3D orientation of the product).
For example, additions of highly reactive allylmagnesium reagents to aldehydes and ketones often occur at or near the diffusion-controlled rate limit. nih.govresearchgate.net This high reactivity leads to low chemoselectivity, as the reagent reacts unselectively with multiple electrophilic sites. nih.gov Computational studies can rationalize this behavior by showing very low activation barriers for these reactions.
Furthermore, computational modeling can explain the influence of ligand architecture on the reactivity of organomagnesium complexes. chemrxiv.orgacs.org Subtle steric and electronic changes in the ligands supporting dimagnesium centers can lead to profoundly different reaction outcomes, such as favoring clean substitution versus triggering radical pathways. chemrxiv.orgacs.org These predictive capabilities guide the rational design of experiments and the development of new synthetic methodologies.
Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for In-Situ Reaction Monitoring
In-situ, or real-time, monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters. mt.com For highly reactive and exothermic processes like Grignard reactions, such monitoring is crucial for ensuring safety and process control. mt.com
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-invasive technique for monitoring the progress of chemical reactions in real-time. rsc.org By tracking the changes in vibrational frequencies of specific functional groups, it is possible to follow the consumption of reactants and the formation of products and intermediates. rsc.org In the context of reactions involving magnesium, iodo-2-propenyl-, IR spectroscopy can be used to monitor the disappearance of the C=C stretching vibration of the allyl group in the starting material and the appearance of new bands corresponding to the functional groups of the product.
For instance, in the reaction of magnesium, iodo-2-propenyl- with a ketone, the characteristic C=O stretching frequency of the ketone (typically around 1715 cm⁻¹) would decrease in intensity, while new bands corresponding to the C-O stretching of the resulting tertiary alcohol would appear. The use of an attenuated total reflectance (ATR) probe allows for direct insertion into the reaction vessel, providing continuous data without the need for sampling.
Illustrative IR Data for Monitoring a Reaction with Magnesium, iodo-2-propenyl-
| Vibrational Mode | Wavenumber (cm⁻¹) | Reactant/Product | Observation During Reaction |
| C=O Stretch | ~1715 | Ketone (Reactant) | Decrease in peak intensity |
| C=C Stretch (allyl) | ~1640 | Magnesium, iodo-2-propenyl- | Decrease in peak intensity |
| C-O Stretch | ~1150 | Tertiary Alcohol (Product) | Increase in peak intensity |
| O-H Stretch | ~3400 (broad) | Tertiary Alcohol (Product) | Appearance and increase of a broad peak |
This table is for illustrative purposes and actual peak positions may vary depending on the specific reactants and reaction conditions.
Chromatographic Methods for Product Separation and Purity Assessment
Chromatographic techniques are indispensable for separating the components of a reaction mixture, allowing for the identification and quantification of products and byproducts. This is particularly important in Grignard reactions where, alongside the desired product, various side-products from reactions with the solvent or from homo-coupling of the Grignard reagent can be formed.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. The reaction mixture is first separated based on the boiling points and polarities of its components in the gas chromatograph. Subsequently, the separated components are fragmented and detected by the mass spectrometer, providing a unique mass spectrum for each compound which acts as a "molecular fingerprint".
In the analysis of a reaction involving magnesium, iodo-2-propenyl-, GC-MS can be used to identify the main product, unreacted starting materials, and any volatile byproducts. For example, after quenching the reaction, the resulting organic layer can be injected into the GC-MS to determine the product distribution. The mass spectrum of the desired product would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Hypothetical GC-MS Data for a Reaction Product
| Retention Time (min) | Compound | Key Mass Fragments (m/z) |
| 5.2 | Solvent (e.g., THF) | 72, 42 |
| 8.5 | Unreacted Allyl Iodide | 168, 41, 127 |
| 12.3 | Desired Product (e.g., a homoallylic alcohol) | [M]+, [M-18]+ (loss of H₂O), [M-41]+ (loss of allyl) |
| 15.1 | Byproduct (e.g., hexa-1,5-diene) | 82, 67, 41 |
This table presents hypothetical data for illustrative purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov It is particularly useful for monitoring the progress of a reaction by taking aliquots at different time intervals and analyzing the concentration of reactants and products. nih.gov
For reactions of magnesium, iodo-2-propenyl-, reversed-phase HPLC with a suitable detector (e.g., UV or refractive index) can be employed. A calibration curve for the starting material and the expected product can be generated to quantify their concentrations throughout the reaction, providing valuable kinetic data. Evidence suggests that for some Grignard reactions, HPLC analysis of unpurified reaction mixtures can be performed. nih.gov
Illustrative HPLC Data for Reaction Monitoring
| Time (min) | Reactant Concentration (%) | Product Concentration (%) |
| 0 | 100 | 0 |
| 10 | 75 | 25 |
| 30 | 30 | 70 |
| 60 | 5 | 95 |
| 120 | <1 | >99 |
This table provides an illustrative example of reaction progress monitoring using HPLC.
Isotopic Analysis for Mechanistic Probes and Tracing Studies (e.g., utilizing Iodine-125)
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.netresearchgate.net In the context of magnesium, iodo-2-propenyl-, the use of isotopes can provide insights into the formation of the Grignard reagent and its subsequent reactions.
The use of Iodine-125 (¹²⁵I), a gamma-emitting radioisotope with a half-life of approximately 60 days, can be a valuable tracer. wikipedia.org By synthesizing 2-propenyl iodide with ¹²⁵I, the resulting Grignard reagent, magnesium, [¹²⁵I]iodo-2-propenyl-, can be used in reactions and its distribution in the products and byproducts can be traced using a gamma counter. This can help to understand, for example, the extent of side reactions involving the iodine atom or to track the Grignard reagent in complex reaction mixtures. Mechanistic studies on allylic Grignard reagents have been performed to understand their reactivity and selectivity. nih.govstackexchange.com
Potential Applications of Iodine-125 Labeling in Studying Magnesium, iodo-2-propenyl-
| Research Question | Experimental Approach | Expected Outcome |
| Does the iodine atom remain bonded to magnesium during the reaction? | React [¹²⁵I]iodo-2-propenyl-magnesium with a substrate and analyze the radioactivity of the magnesium salts and organic products. | Quantification of ¹²⁵I in different fractions to determine its fate. |
| What is the extent of Wurtz-type coupling? | React [¹²⁵I]iodo-2-propenyl-magnesium and analyze the radioactivity of the resulting hexa-1,5-diene. | Correlation of radioactivity with the amount of coupling product formed. |
| Is there an equilibrium between the Grignard reagent and its components? | Analyze the exchange of ¹²⁵I between labeled Grignard reagent and unlabeled allyl iodide. | Detection of isotopic scrambling would indicate a dynamic equilibrium. |
This table outlines potential research directions using isotopic labeling and does not represent completed studies.
Future Research Directions and Emerging Trends in Iodo 2 Propenylmagnesium Chemistry
Development of Sustainable and Environmentally Benign Synthetic Approaches
The traditional synthesis of Grignard reagents often relies on volatile and toxic organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under strict anhydrous conditions. labcompare.comcosmosmagazine.com A significant future direction for iodo-2-propenylmagnesium chemistry is the development of greener synthetic protocols that minimize environmental impact and improve safety.
Key research efforts are anticipated to focus on:
Mechanochemical Synthesis: A promising approach involves ball-milling technology, which can drastically reduce the amount of solvent required. labcompare.comsciencedaily.com Research has shown that this method can produce Grignard reagents in a paste-like form with high yields (up to 94%) using only about one-tenth of the solvent used in conventional methods. labcompare.comcosmosmagazine.com This technique could be adapted for the synthesis of iodo-2-propenylmagnesium from magnesium metal and 2,3-diiodopropene, potentially even from organohalides that are poorly soluble in traditional solvents. cosmosmagazine.comsciencedaily.com
Greener Solvents: The use of more environmentally friendly solvents is another critical area. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has been shown to be an excellent alternative to THF for Grignard reactions, offering higher chemoselectivity and yields in some cases. researchgate.netnih.gov A key advantage of 2-MeTHF is its ready recyclability, which lowers process costs and environmental footprint. researchgate.net
Aqueous Grignard Reactions: While seemingly counterintuitive, zinc-mediated processes that allow for Grignard-type reactions in aqueous conditions represent a paradigm shift. beyondbenign.org Future research could explore analogous magnesium-based systems or novel catalytic approaches that would enable the use of iodo-2-propenylmagnesium in less stringent, more environmentally friendly reaction media.
Table 1: Comparison of Synthetic Approaches for Grignard Reagents
| Method | Traditional Approach | Emerging Sustainable Approach | Potential Advantages of Sustainable Approach |
| Solvent | Anhydrous diethyl ether or THF | Minimal solvent (ball-milling), 2-MeTHF, or aqueous media labcompare.comresearchgate.netbeyondbenign.org | Reduced VOCs, lower toxicity, easier recycling, cost savings. cosmosmagazine.comsciencedaily.comresearchgate.net |
| Conditions | Strict inert atmosphere (N₂ or Ar) | Less sensitive to air and moisture labcompare.comsciencedaily.com | Simplified procedure, lower operational costs. cosmosmagazine.com |
| Waste | Significant hazardous solvent waste | Drastically reduced solvent waste sciencedaily.com | Reduced environmental impact and disposal costs. |
| Reagents | Magnesium turnings, organohalide | Magnesium powder, organohalide, potential for catalysts labcompare.combeyondbenign.org | Potential for using previously incompatible starting materials. sciencedaily.com |
Expansion of Functional Group Compatibility and Chemoselectivity
A major challenge in the application of highly reactive organometallic compounds like Grignard reagents is their limited tolerance for certain functional groups (e.g., esters, ketones, nitriles) within the substrate. nih.gov Future research will undoubtedly focus on enhancing the chemoselectivity of iodo-2-propenylmagnesium, allowing for its precise reaction at a desired site in a multifunctional molecule.
Emerging trends in this area include:
Use of Additives: The addition of lithium chloride (LiCl) to form "turbo-Grignard" reagents is a known strategy to enhance solubility and reactivity, which can also improve functional group tolerance in some cases. nsf.govresearchgate.net Investigating the effect of such additives on the reactivity profile of iodo-2-propenylmagnesium could lead to more selective transformations.
Kinetically Controlled Reactions: Achieving high chemoselectivity can be possible under kinetic control, where the reaction conditions are tuned to favor the reaction with the most reactive functional group. nsf.govresearchgate.net For example, transition-metal-free acylations of amides have been achieved with high selectivity using functionalized Grignard reagents at low temperatures. nsf.gov Similar strategies could be developed for iodo-2-propenylmagnesium to target specific carbonyl groups in the presence of others.
Novel Reagent Formulations: The development of new formulations of iodo-2-propenylmagnesium, perhaps through the use of novel solvent systems or the in-situ generation in the presence of the substrate, could offer pathways to improved selectivity.
Advancements in Asymmetric Synthesis Utilizing Chiral Catalysis
The creation of chiral molecules in an enantiomerically pure form is a central goal of modern organic synthesis. The asymmetric addition of allyl groups to carbonyl compounds is a powerful method for constructing chiral homoallylic alcohols. acs.orgrsc.org A significant future research direction is the development of catalytic asymmetric reactions involving iodo-2-propenylmagnesium.
This will likely involve the exploration of various chiral catalytic systems:
Chiral Ligand-Metal Complexes: A plethora of chiral ligands have been developed for metal-catalyzed asymmetric allylations. acs.orgnih.gov Research could focus on employing iodo-2-propenylmagnesium with chiral catalysts based on:
BINOL derivatives: Chiral 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives are effective catalysts for the asymmetric allylation of ketones. acs.org
Chiral N,N'-dioxides: Metal complexes derived from chiral N,N'-dioxides have shown high efficiency in the enantioselective allylation of ketoesters and isatins. acs.org
Chiral Phosphines: Chiral phosphine-silver(I) complexes have been successfully used in a variety of asymmetric transformations, including allylation reactions. rsc.orgnih.gov
Organocatalysis: The use of small organic molecules as chiral catalysts is a rapidly growing field. nih.gov Quinine-derived squaramide catalysts, for instance, have been used to promote asymmetric allylation reactions. nih.gov Developing organocatalytic systems that can effectively control the stereochemical outcome of reactions with iodo-2-propenylmagnesium is a promising avenue.
Table 2: Potential Chiral Catalytic Systems for Asymmetric Allylation
| Catalyst Type | Chiral Ligand/Catalyst Example | Target Reaction | Potential Outcome |
| Metal-Based | (S)-BINOL derivatives with a Lewis acid acs.org | Addition to aldehydes and ketones | Enantiomerically enriched homoallylic alcohols. |
| Metal-Based | N,N'-Dioxide-Metal Complexes acs.org | Addition to α-ketoesters and isatins | Highly functionalized, chiral tertiary alcohols. |
| Metal-Based | Chiral Ferrocenylphosphine-Silver(I) rsc.orgnih.gov | Addition to aldehydes | Optically active homoallylic alcohols. |
| Organocatalyst | Quinine-derived Squaramide nih.gov | Formal hetero-ene reactions | Chiral 2,5-disubstituted alkylideneoxazolines. |
Potential Applications in Materials Science and Polymer Chemistry
Organometallic compounds are not only reagents for organic synthesis but also crucial building blocks for advanced materials. solubilityofthings.comnumberanalytics.com The unique structure of iodo-2-propenylmagnesium, featuring a vinyl iodide moiety, suggests several intriguing applications in materials science and polymer chemistry that are ripe for exploration.
Future research could investigate:
Synthesis of Functional Monomers: The reagent could be used to synthesize novel monomers containing a 2-propenyl group. These monomers could then be subjected to polymerization to create polymers with unique properties, where the iodine atom can serve as a handle for further post-polymerization modification.
Precursors for Conducting Polymers: Organometallic compounds are instrumental in the synthesis of conducting polymers. solubilityofthings.com Iodo-2-propenylmagnesium could be a precursor to conjugated systems that, upon polymerization, exhibit interesting electronic properties.
Development of Nanomaterials: Organometallic precursors are widely used to synthesize nanomaterials with controlled size and shape. numberanalytics.com The specific reactivity of iodo-2-propenylmagnesium could be harnessed to create novel nanoparticles or thin films for applications in electronics and optoelectronics.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for conducting chemical reactions in a safer, more efficient, and scalable manner. vapourtec.comrsc.org The high reactivity and potential instability of Grignard reagents make them ideal candidates for flow synthesis, where reaction parameters can be precisely controlled. acs.orgacs.org
The integration of iodo-2-propenylmagnesium chemistry with these modern platforms is a key trend for the future:
Continuous-Flow Synthesis: Developing a continuous-flow process for the generation of iodo-2-propenylmagnesium would offer significant advantages over batch production, including improved heat transfer, enhanced safety by minimizing the amount of reactive material present at any given time, and high reproducibility. vapourtec.comtechniques-ingenieur.fr This could involve pumping a solution of 2,3-diiodopropene through a packed column of magnesium metal. rsc.org
Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps, where the output of one reactor is directly fed into the next without intermediate workup and purification. acs.org A flow-generated stream of iodo-2-propenylmagnesium could be immediately mixed with a substrate in a subsequent reactor, enabling multi-step syntheses to be performed in a continuous and automated fashion. acs.orgacs.org
Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (e.g., temperature, residence time, stoichiometry) to quickly identify the optimal parameters for a given transformation involving iodo-2-propenylmagnesium. This high-throughput experimentation can accelerate the discovery of new reactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
